molecular formula C15H15NO3S B5406985 4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid

4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid

Cat. No.: B5406985
M. Wt: 289.4 g/mol
InChI Key: BSXSBZSRBSNNCI-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid is a complex organic compound that features a thiophene ring substituted with a butanoic acid chain and a phenylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the butanoic acid chain through a series of substitution and addition reactions. The phenylcarbonimidoyl group can be introduced via a reaction with a suitable phenyl isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of 4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and phenylcarbonimidoyl-containing molecules. Examples might be:

  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

What sets 4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(18)8-4-7-12-9-10-13(20-12)15(16-19)11-5-2-1-3-6-11/h1-3,5-6,9-10,19H,4,7-8H2,(H,17,18)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSBZSRBSNNCI-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.